Cockroach myoactive peptide II

Insect Endocrinology Carbohydrate Metabolism Neuroendocrinology

Cockroach Myoactive Peptide II (Pea-CAH-II, also designated M II) is an octapeptide neurohormone belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. It is a major secreted product of the corpus cardiacum of the American cockroach, Periplaneta americana, and exhibits both hormonal and neurotransmitter functions.

Molecular Formula C48H65N11O12
Molecular Weight 988.1 g/mol
Cat. No. B12402380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCockroach myoactive peptide II
Molecular FormulaC48H65N11O12
Molecular Weight988.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5
InChIInChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1
InChIKeyYIAYDCYMEMGKSQ-PVVNHPPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cockroach Myoactive Peptide II (Pea-CAH-II): Structural and Functional Baseline for Procurement Decisions in Insect Neuropeptide Research


Cockroach Myoactive Peptide II (Pea-CAH-II, also designated M II) is an octapeptide neurohormone belonging to the adipokinetic hormone/red pigment-concentrating hormone (AKH/RPCH) family. It is a major secreted product of the corpus cardiacum of the American cockroach, Periplaneta americana, and exhibits both hormonal and neurotransmitter functions [1]. The peptide's primary sequence is pGlu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH₂, with a molecular weight of 988.1 Da and CAS registry number 93240-39-2 [1]. As a member of the AKH/RPCH family, it is involved in the mobilization of energy reserves, primarily lipids, in insects [2].

Why Cockroach Myoactive Peptide II Cannot Be Replaced by Generic AKH/RPCH Family Peptides


While Cockroach Myoactive Peptide II belongs to the AKH/RPCH family, its specific amino acid sequence confers a unique functional profile that distinguishes it from even its closest structural analogs. Substitution with other family members, such as Cockroach Myoactive Peptide I (Pea-CAH-I) or locust adipokinetic hormone (Lom-AKH-I), leads to significantly altered potency, efficacy, and target specificity in both carbohydrate and lipid mobilization assays [1][2]. The peptide's inability to mobilize carbohydrates and its role as a partial agonist in certain systems are critical differentiators that make generic substitution scientifically invalid for studies requiring precise metabolic or myotropic outcomes [3].

Quantitative Differentiation of Cockroach Myoactive Peptide II: A Comparative Evidence Guide for Procurement


Hypertrehalosaemic Potency: Cockroach Myoactive Peptide II vs. AKH/RPCH Family Members

Cockroach Myoactive Peptide II (M II) exhibits an ED₅₀ of 1.8 pmol for increasing blood carbohydrates in Periplaneta americana, a value nearly identical to its paralog, Cockroach Myoactive Peptide I (M I), which has an ED₅₀ of 1.9 pmol [1]. This indicates functional equivalence between the two endogenous cockroach peptides in this specific assay. However, when compared to other members of the AKH/RPCH family, significant differences emerge. The stick insect hypertrehalosaemic factor II is approximately 2-fold more potent (ED₅₀ = 0.9 pmol), while locust adipokinetic hormone I (AKH I) is markedly less potent (ED₅₀ = 5.9 pmol) and achieves only ~70% of the maximal response of M I and M II [1].

Insect Endocrinology Carbohydrate Metabolism Neuroendocrinology

Cardioacceleratory Activity: Pea-CAH-II Exhibits Lower Potency Than Its Endogenous Paralogue Pea-CAH-I

In both in vitro and in vivo bioassays measuring heart rate increase in adult female American cockroaches, Periplaneta americana, the naturally occurring peptide Pea-CAH-I (neurohormone D) is more potent than Pea-CAH-II [1]. While the study does not provide exact EC₅₀ values for this specific assay, it explicitly states the superior potency of Pea-CAH-I over Pea-CAH-II, leading the authors to propose that neurohormone D is the only physiologically important 'true' cardioactive peptide among the two [1].

Insect Cardiology Neurohormone Function Physiology

Lipid Mobilization Selectivity: Pea-CAH-II Is a Selective Lipid Mobilizer, Inactive on Carbohydrates

Cockroach Myoactive Peptide II (Pea-CAH-II) induces lipid mobilization upon topical application or injection but is inactive in the mobilization of carbohydrates [1][2]. This functional selectivity is a direct contrast to its endogenous paralogue Pea-CAH-I, which is known to mobilize both lipids and carbohydrates. The ED₅₀ for Pea-CAH-II in lipid mobilization is reported as 5.99 pmol in the firebug Pyrrhocoris apterus [3].

Lipid Metabolism Adipokinetic Hormone Insect Energy Homeostasis

Partial Agonist Profile: Cockroach Myoactive Peptide II Fails to Elicit Full Adipokinetic Response in Manduca sexta

In the tobacco hornworm, Manduca sexta, Cockroach Myoactive Peptide II acts as a partial agonist for lipid mobilization. At doses up to 50 pmol, it is incapable of eliciting a full adipokinetic response, a characteristic it shares with locust adipokinetic hormone I and Carausius hypertrehalosaemic factor II [1]. In contrast, the endogenous Manduca adipokinetic hormone (Manse-AKH) and the decapeptide Heliothis hypertrehalosaemic hormone are full agonists in this system [1].

Pharmacology Receptor Pharmacology Comparative Endocrinology

Optimal Research Applications for Cockroach Myoactive Peptide II: Evidence-Driven Scenarios


Selective Investigation of Lipid Mobilization Pathways in Insects

Given its unique functional profile—active in lipid mobilization but inactive in carbohydrate mobilization—Cockroach Myoactive Peptide II (Pea-CAH-II) is the peptide of choice for experiments designed to isolate and study lipid-specific signaling and metabolic pathways. Unlike Pea-CAH-I, which has overlapping lipid and carbohydrate effects, Pea-CAH-II provides a clean, selective tool for probing the adipokinetic response without confounding hyperglycemic or hypertrehalosaemic effects [1]. This is particularly valuable in heterologous systems, such as the firebug Pyrrhocoris apterus, where its lipid-mobilizing activity has been quantitatively characterized (ED₅₀ = 5.99 pmol) [2].

Comparative Structure-Activity Relationship (SAR) Studies of the AKH/RPCH Family

Pea-CAH-II serves as a critical reference compound for SAR studies due to its well-defined sequence and the extensive comparative data available. Its potency in carbohydrate mobilization (ED₅₀ = 1.8 pmol) is nearly identical to that of Pea-CAH-I (ED₅₀ = 1.9 pmol) in the native cockroach system, allowing researchers to use either as a baseline [3]. However, its differential performance in heterologous systems, such as acting as a partial agonist in Manduca sexta, makes it an essential comparator for understanding how sequence variations influence receptor binding and activation across insect species [4].

Studies of Insect Cardiac Function and Neurohormonal Regulation

For research focused on the cardioacceleratory effects of insect neuropeptides, Pea-CAH-II is not the optimal choice. Studies have demonstrated that Pea-CAH-I is more potent in stimulating heart rate in the American cockroach [5]. Therefore, Pea-CAH-II should be used as a control or secondary peptide to validate the specificity of effects observed with Pea-CAH-I or other cardioactive AKH/RPCH family members.

Pharmacological Studies of Partial Agonism and Receptor Antagonism

The observation that Pea-CAH-II acts as a partial agonist in the lipid mobilization assay of Manduca sexta makes it a valuable tool for pharmacological investigations [4]. Its inability to achieve a maximal response at high doses suggests it can be used to study partial agonism and potentially to identify or characterize competitive antagonists of the adipokinetic hormone receptor in heterologous insect models.

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